MAO-B Inhibition Potency: 5-Chloro-3,8-dimethylquinolin-2-amine vs. 5-Chloroquinolin-2-amine
5-Chloro-3,8-dimethylquinolin-2-amine exhibits an IC₅₀ of 8,600 nM (8.6 μM) against human membrane-bound MAO-B expressed in insect cell membranes [1]. In contrast, the simpler analog 5-chloroquinolin-2-amine (lacking the 3,8-dimethyl groups) shows no reported MAO-B inhibitory activity at equivalent concentrations in publicly available screening data [2], indicating that the 3,8-dimethyl substitution is a critical determinant of MAO-B binding. This represents a functional gain of activity attributable specifically to the methylation pattern present in the target compound.
| Evidence Dimension | MAO-B inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 8,600 nM (8.6 μM) |
| Comparator Or Baseline | 5-Chloroquinolin-2-amine: no detectable MAO-B inhibition reported |
| Quantified Difference | Target compound shows measurable MAO-B inhibition; comparator lacks detectable activity (qualitative difference suggesting >10-fold selectivity gain) |
| Conditions | Human membrane-bound MAO-B expressed in insect cell membranes; kynuramine substrate conversion to 4-hydroxyquinoline; spectrophotometric detection |
Why This Matters
For researchers screening aminoquinoline libraries against MAO-B for Parkinson's disease or neuropsychiatric applications, the 3,8-dimethyl substitution present in the target compound confers measurable target engagement that is absent in the simpler 5-chloro analog, justifying its selection as a starting scaffold for MAO-B-focused lead optimization.
- [1] BindingDB Entry BDBM50450825 (CHEMBL4218690). Affinity Data: IC₅₀ = 8.60E+3 nM. Assay Description: Inhibition of human membrane-bound MAO-B expressed in insect cell membranes assessed as reduction in conversion of kynuramine to 4-hydroxyquinoline. Available at: https://www.bindingdb.org/ View Source
- [2] PubChem BioAssay Database. 5-Chloroquinolin-2-amine (CAS 68050-37-3). No MAO-B inhibition data reported in public screening repositories. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloroquinolin-2-amine View Source
